molecular formula C16H12F2N2O B11053756 6,8-difluoro-N-(4-methoxyphenyl)quinolin-4-amine

6,8-difluoro-N-(4-methoxyphenyl)quinolin-4-amine

Cat. No. B11053756
M. Wt: 286.28 g/mol
InChI Key: DCVUQAVJMFRVDJ-UHFFFAOYSA-N
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Description

6,8-difluoro-N-(4-methoxyphenyl)quinolin-4-amine is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of fluorine atoms in the quinoline ring enhances the compound’s biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-difluoro-N-(4-methoxyphenyl)quinolin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,8-difluoro-N-(4-methoxyphenyl)quinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6,8-difluoro-N-(4-methoxyphenyl)quinolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-difluoro-N-(4-methoxyphenyl)quinolin-4-amine involves the inhibition of specific enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity to the target proteins, leading to effective inhibition. The compound interacts with the active sites of enzymes, blocking their activity and disrupting essential biological pathways .

Comparison with Similar Compounds

Similar Compounds

    6-fluoroquinoline: A mono-fluorinated derivative with similar biological activities but lower potency.

    8-fluoroquinoline: Another mono-fluorinated derivative with distinct pharmacological properties.

    6,8-difluoroquinoline: A difluorinated derivative without the methoxyphenyl group, showing different biological activities.

Uniqueness

6,8-difluoro-N-(4-methoxyphenyl)quinolin-4-amine is unique due to the presence of both fluorine atoms and the methoxyphenyl group, which enhance its biological activity and specificity. The combination of these functional groups provides a synergistic effect, making it a valuable compound for medicinal and biological research.

properties

Molecular Formula

C16H12F2N2O

Molecular Weight

286.28 g/mol

IUPAC Name

6,8-difluoro-N-(4-methoxyphenyl)quinolin-4-amine

InChI

InChI=1S/C16H12F2N2O/c1-21-12-4-2-11(3-5-12)20-15-6-7-19-16-13(15)8-10(17)9-14(16)18/h2-9H,1H3,(H,19,20)

InChI Key

DCVUQAVJMFRVDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C=C(C=C(C3=NC=C2)F)F

Origin of Product

United States

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